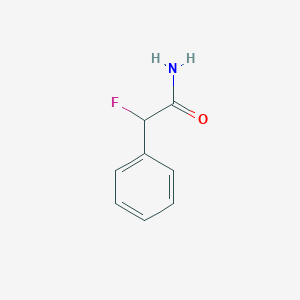

2-Fluoro-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRBGHTUJLSGBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-2-phenylacetamide: Synthesis, Characterization, and Research Applications

This guide provides a comprehensive technical overview of 2-Fluoro-2-phenylacetamide, a compound of interest in medicinal chemistry and drug development. Due to its limited commercial availability and documentation, this document focuses on the theoretical and practical aspects of its synthesis, predicted properties, and potential applications, drawing upon established chemical principles and data from closely related structural analogs.

Introduction: The Significance of α-Fluorinated Amides

The introduction of a fluorine atom into a biologically active molecule can profoundly alter its physicochemical and pharmacological properties. In the context of drug design, α-fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. 2-Fluoro-2-phenylacetamide belongs to the class of phenylacetamides, a scaffold found in various compounds with demonstrated biological activities, including anticancer and antitubercular effects.[1][2][3] The presence of the α-fluoro substituent makes 2-Fluoro-2-phenylacetamide a compelling candidate for further investigation in drug discovery programs.

Proposed Synthesis of 2-Fluoro-2-phenylacetamide

A robust synthesis of 2-Fluoro-2-phenylacetamide can be envisioned starting from the corresponding carboxylic acid, 2-fluoro-2-phenylacetic acid, which is commercially available. The proposed synthetic route involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Fluoro-2-phenylacetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-2-phenylacetyl chloride

-

To a solution of 2-fluoro-2-phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-2-phenylacetyl chloride is a reactive intermediate and is typically used in the next step without further purification.

Causality Behind Experimental Choices:

-

Anhydrous conditions are crucial as thionyl chloride and the resulting acyl chloride are moisture-sensitive.

-

The use of an excess of thionyl chloride ensures complete conversion of the carboxylic acid.

-

Performing the reaction under an inert atmosphere prevents side reactions.

Step 2: Synthesis of 2-Fluoro-2-phenylacetamide

-

Dissolve the crude 2-fluoro-2-phenylacetyl chloride in an anhydrous aprotic solvent such as DCM or diethyl ether.

-

Cool the solution to 0 °C and slowly add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or bubble ammonia gas through the solution). An excess of ammonia (at least 2.0 eq) is used to neutralize the HCl byproduct.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-Fluoro-2-phenylacetamide.

Self-Validating System:

-

The formation of a precipitate (ammonium chloride) during the addition of ammonia provides a visual cue that the reaction is proceeding.

-

The final product can be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity, validating the success of the synthesis.

Physicochemical Properties (Predicted and Comparative)

The following table summarizes the predicted physicochemical properties of 2-Fluoro-2-phenylacetamide in comparison to its non-fluorinated analog, 2-phenylacetamide.

| Property | 2-Phenylacetamide | 2-Fluoro-2-phenylacetamide (Predicted) | Justification for Prediction |

| Molecular Formula | C₈H₉NO | C₈H₈FNO | Introduction of a fluorine atom. |

| Molecular Weight | 135.16 g/mol [4] | 153.15 g/mol | Addition of F (19.00) and removal of H (1.01). |

| Melting Point | 156 °C[4] | Likely lower | Fluorine may disrupt crystal packing. |

| Boiling Point | 312.2 °C[4] | Similar or slightly higher | Increased polarity may raise the boiling point. |

| Solubility | Soluble in hot water and ethanol.[5] | Likely soluble in polar organic solvents. | The polar C-F bond should maintain solubility. |

| LogP | 0.45[4] | ~0.6-0.8 | Fluorine typically increases lipophilicity. |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

CH-F proton: A doublet of doublets is expected due to coupling with the fluorine atom and potentially the amide protons. The chemical shift would likely be downfield compared to the CH₂ protons of 2-phenylacetamide (which appear around 3.57 ppm) due to the electron-withdrawing effect of fluorine.[6]

-

Aromatic protons: Multiplets in the range of 7.2-7.5 ppm are expected, similar to 2-phenylacetamide.[6]

-

Amide protons (NH₂): Two broad singlets may be observed, with their chemical shifts being solvent-dependent.

-

-

¹³C NMR:

-

CH-F carbon: A doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-250 Hz) is the most characteristic signal.

-

Carbonyl carbon (C=O): A doublet with a smaller two-bond C-F coupling constant (²JCF) is expected.

-

Aromatic carbons: Signals in the aromatic region, with the ipso-carbon showing a small C-F coupling.

-

-

¹⁹F NMR:

-

A single resonance, likely a doublet of triplets, due to coupling with the adjacent proton and the two amide protons. The chemical shift will be characteristic of an alkyl fluoride.

-

Infrared (IR) Spectroscopy

-

N-H stretch: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H bend (Amide II): A band around 1600-1640 cm⁻¹.

-

C-F stretch: A strong, characteristic absorption in the range of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): An expected peak at m/z = 153.

-

Key Fragmentation Patterns: Loss of the amide group (-NH₂) to give a fragment at m/z = 137, and cleavage of the C-C bond between the carbonyl and the fluorinated carbon are plausible fragmentation pathways.

Potential Biological Activity and Research Applications

Given that various phenylacetamide derivatives have shown promise as anticancer and antitubercular agents, 2-Fluoro-2-phenylacetamide represents a novel compound for screening in these therapeutic areas.[1][2][3] The introduction of the α-fluoro group could enhance the potency, selectivity, or pharmacokinetic profile compared to its non-fluorinated counterparts.

Drug Discovery Workflow

Caption: Role of 2-Fluoro-2-phenylacetamide in a drug discovery pipeline.

Safety and Handling

While specific toxicity data for 2-Fluoro-2-phenylacetamide is unavailable, it is prudent to handle this compound with extreme caution, assuming high toxicity based on its structural similarity to other small fluorinated molecules.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicity Analogy: Simple fluoroacetamide (FCH₂CONH₂) is highly toxic and acts as a metabolic poison. While the phenyl group in 2-Fluoro-2-phenylacetamide will alter its biological properties, the potential for toxicity should not be underestimated.

Conclusion

2-Fluoro-2-phenylacetamide is a synthetically accessible compound with significant potential for applications in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, characterization, and evaluation. Researchers and drug development professionals are encouraged to explore the properties of this and related compounds as part of the ongoing search for novel therapeutic agents.

References

-

Chemsrc. 2-Phenylacetamide | CAS#:103-81-1. [Link]

-

Caming Pharmaceutical Ltd. 2-Phenylacetamide CAS 103-81-1. [Link]

-

Technical Disclosure Commons. Process for the preparation of 2-fluoro aceto-phenone. [Link]

-

PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

-

FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [Link]

-

Veeprho. 2-Phenylacetamide | CAS 103-81-1. [Link]

-

ResearchGate. 2-Chloro-N-phenylacetamide. [Link]

-

Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

-

PubChem. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725. [Link]

-

Zhengzhou Alfa Chemical Co.,Ltd. 2 Phenylacetamide /2-Phenylacetamide CAS 103-81-1. [Link]

-

Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

-

ResearchGate. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 2-Phenylacetamide(103-81-1) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to α-Fluoro-α-phenylacetamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Fluoro-α-phenylacetamide is a fluorinated organic compound with significant potential in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position of phenylacetamide can profoundly influence its biological activity, metabolic stability, and physicochemical properties. This guide provides a comprehensive overview of α-fluoro-α-phenylacetamide, including its chemical identity, synthetic methodologies, and potential applications as a therapeutic agent. Drawing on data from closely related analogs, this document offers insights into its predicted characteristics and the rationale behind its design as a bioactive molecule.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to improved metabolic stability, increased binding affinity, and altered acidity of adjacent functional groups.[1] In the context of phenylacetamide derivatives, which have shown a range of biological activities including anticonvulsant and anticancer properties, the introduction of an α-fluoro substituent is a logical step towards developing novel therapeutics.[2][3]

Chemical Identity and Physicochemical Properties

While a specific CAS number for α-fluoro-α-phenylacetamide is not readily found in major chemical databases, its structure can be definitively described. It is an amide derivative of α-fluorophenylacetic acid. For reference, the non-fluorinated parent compound, α-phenylacetamide, has the CAS number 103-81-1.[4][5][6][7]

Table 1: Predicted Physicochemical Properties of α-Fluoro-α-phenylacetamide and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Solubility |

| α-Fluoro-α-phenylacetamide | Not available | C₈H₈FNO | 153.15 | 130-140 | Slightly soluble in water; soluble in polar organic solvents |

| α-Phenylacetamide | 103-81-1 | C₈H₉NO | 135.16 | 155 | Slightly soluble in water, ether, benzene; freely soluble in alcohol[4] |

| Fluoroacetamide | 640-19-7 | C₂H₄FNO | 77.06 | 108 | Soluble in water, ethanol, and acetone[8] |

The introduction of the fluorine atom is expected to increase the acidity of the α-proton and influence the conformational preferences of the molecule, which can have significant implications for its biological activity.[1]

Synthesis of α-Fluoro-α-phenylacetamide and Derivatives

The synthesis of α-fluoro-α-phenylacetamide can be approached through several synthetic routes, primarily involving the fluorination of a suitable precursor or the amidation of α-fluorophenylacetic acid.

General Synthetic Workflow

Caption: General synthetic routes to α-fluoro-α-phenylacetamide.

Detailed Experimental Protocol (Hypothetical)

Synthesis via Amidation of α-Fluorophenylacetic Acid

-

Acid Chloride Formation: To a solution of α-fluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude α-fluorophenylacetyl chloride.

-

Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) saturated solution of ammonia in DCM or an aqueous solution of ammonium hydroxide (5.0 eq). The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford α-fluoro-α-phenylacetamide.

Potential Therapeutic Applications and Mechanism of Action

Derivatives of phenylacetamide have been investigated for a variety of therapeutic applications. The introduction of a fluorine atom can modulate these activities.

Anticonvulsant Activity

Studies on α-substituted-N-benzylacetamides have shown significant activity in maximal electroshock-induced seizure (MES) tests.[2] The α-substituent plays a crucial role in the anticonvulsant properties. It is plausible that α-fluoro-α-phenylacetamide could exhibit similar or enhanced activity due to the electronic effects of the fluorine atom.

Anticancer Activity

Certain N-phenylacetamide derivatives have demonstrated cytotoxic effects against cancer cell lines.[3] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potency against prostate carcinoma cell lines.[3] The mechanism of action for these compounds is an area of active investigation.

Enzyme Inhibition

The phenylacetamide scaffold is present in various enzyme inhibitors. For example, derivatives have been designed as α-glucosidase inhibitors for the management of diabetes.[9] α-Glucosidase is an enzyme that breaks down carbohydrates into glucose; its inhibition can help control blood sugar levels.[9]

Caption: A simplified diagram of the potential mechanism of action.

Conclusion

α-Fluoro-α-phenylacetamide represents a promising, albeit understudied, molecule in the field of medicinal chemistry. Based on the well-documented effects of α-fluorination and the known biological activities of phenylacetamide derivatives, it is a compelling candidate for further investigation as an anticonvulsant, anticancer, or enzyme-inhibiting agent. The synthetic pathways are accessible, allowing for its preparation and subsequent biological evaluation. Future research should focus on the definitive synthesis, characterization, and in vitro/in vivo testing of this compound to fully elucidate its therapeutic potential.

References

- alpha-Phenylacetamide. (n.d.). In Merck Index.

- 2-Phenylacetamide | CAS 103-81-1. (n.d.). Veeprho.

- Phenylacetamides. (n.d.). Fisher Scientific.

- 2 Phenylacetamide /2-Phenylacetamide CAS 103-81-1. (n.d.). Zhengzhou Alfa Chemical Co.,Ltd.

- alpha-Phenyl-2-piperidineacetamide. (n.d.). PubChem.

- Fluoroacetamide 640-19-7. (n.d.). Sigma-Aldrich.

- 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE | 404-24-0. (n.d.). ChemicalBook.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules.

- A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. (1998). Journal of Medicinal Chemistry.

- Process for preparing phenylacetamide. (2001).

- 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE. (n.d.). Ambeed.

- Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. (2002). Journal of Medicinal Chemistry.

- Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. (2024). Scientific Reports.

- α-Fluoroacrylates: synthesis, properties and use. (1992). Russian Chemical Reviews.

- Method of preparing fluoroacetamide. (1947).

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2015). Iranian Journal of Pharmaceutical Research.

- α-Fluoroamine synthesis via P(iii)-mediated deoxygenative geminal fluorosulfonimidation of 1,2-diketones. (2021). Organic & Biomolecular Chemistry.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI.

Sources

- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-Phenylacetamide [drugfuture.com]

- 5. veeprho.com [veeprho.com]

- 6. Phenylacetamides | Fisher Scientific [fishersci.com]

- 7. 2-Phenylacetamide/ 2 Phenylacetamide /2-Phenylacetamide CAS 103-81-1 [alfachemch.com]

- 8. US2416607A - Method of preparing fluoroacetamide - Google Patents [patents.google.com]

- 9. Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Fluoro-2-phenylacetamide vs. 2-Fluoro-N-phenylacetamide

Distinguishing Structural Isomers, Reactivity Profiles, and Toxicological Implications

Executive Summary

In medicinal chemistry and lead optimization, the strategic introduction of fluorine is a standard tool to modulate pKa, lipophilicity, and metabolic stability. However, the regioisomerism between 2-fluoro-2-phenylacetamide (Compound A) and 2-fluoro-N-phenylacetamide (Compound B) presents a critical safety and functional divergence.

While both share the formula

-

Compound A (

-fluoro- -

Compound B (N-phenyl-

-fluoro): A masked fluoroacetate equivalent with high potential for "lethal synthesis" (aconitase inhibition) and significant toxicity risks.

This guide provides a rigorous technical analysis to prevent misidentification and guide safe experimental design.

Structural & Electronic Analysis

The core distinction lies in the connectivity of the fluorine atom relative to the amide and the phenyl ring. This connectivity dictates the electronic environment and subsequent reactivity.

1.1 Comparative Properties Table

| Feature | Compound A: 2-Fluoro-2-phenylacetamide | Compound B: 2-Fluoro-N-phenylacetamide |

| Structure | ||

| Fluorine Position | Benzylic ( | |

| Amide Type | Primary Amide ( | Secondary Anilide ( |

| Chirality | Chiral (Stereocenter at C2) | Achiral (unless ring substituted) |

| Electronic Effect | F stabilizes benzylic position; lowers | F increases electrophilicity of carbonyl; N-phenyl conjugation reduces nucleophilicity of N. |

| Metabolic Liability | Low (Blocks benzylic hydroxylation). | High (Amidase hydrolysis releases fluoroacetate). |

| Major Risk | Alkylating agent potential (if F is labile). | Mitochondrial toxicity (Krebs cycle blockade). |

1.2 Spectroscopic Differentiation (NMR)

-

NMR:

-

Compound A: Appears as a doublet (or dd) due to coupling with the single benzylic proton. Chemical shift is typically deshielded (

-160 to -180 ppm range) due to the anisotropic effect of the phenyl ring. -

Compound B: Appears as a triplet due to coupling with the adjacent methylene protons (

). Shift is characteristic of fluoroacetyl groups (

-

-

NMR:

-

Compound A: Shows a distinct doublet for the benzylic proton (

) typically around 5.5–6.0 ppm with large geminal H-F coupling ( -

Compound B: Shows a doublet for the methylene group (

) around 4.8–5.0 ppm (

-

Synthetic Pathways

The synthesis of these isomers requires distinct retrosynthetic disconnections.

2.1 Synthesis of Compound A (2-Fluoro-2-phenylacetamide)

-

Precursor: Mandelic Acid or Phenylglycine.

-

Key Step: Deoxyfluorination (converting C-OH to C-F) or Halogen Exchange on an

-haloamide.

Protocol A: Deoxyfluorination of Mandelic Amide

-

Starting Material: Mandelic amide (2-hydroxy-2-phenylacetamide).

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Conditions: DCM, -78°C to RT, inert atmosphere (

). -

Mechanism: The hydroxyl group attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen species via an

(inversion) or

2.2 Synthesis of Compound B (2-Fluoro-N-phenylacetamide)

-

Precursor: Aniline and Fluoroacetyl chloride (or Chloroacetyl chloride).

-

Key Step: Schotten-Baumann acylation.

Protocol B: Acylation of Aniline

-

Reagents: Aniline (1.0 eq), Fluoroacetyl chloride (1.1 eq),

(1.2 eq). -

Solvent: DCM or THF (dry).

-

Procedure:

-

Dissolve aniline and base in DCM at 0°C.

-

Add fluoroacetyl chloride dropwise (highly exothermic).

-

Stir at RT for 2 hours.

-

Quench with water, extract organic layer, wash with 1N HCl (to remove unreacted aniline).

-

-

Safety Note: Fluoroacetyl chloride is extremely toxic.[1] Handle in a glovebox or high-efficiency fume hood.

Visualization: Synthesis & Metabolic Fate

The following diagram illustrates the divergent synthesis and the critical metabolic toxicity pathway associated with Compound B.

Caption: Divergent pathways: Compound A yields benign metabolites, while Compound B undergoes "lethal synthesis" to fluorocitrate, blocking the Krebs cycle.

Toxicity & Metabolic Stability (The "So What?")

This is the most critical section for drug development professionals.

4.1 The Lethal Synthesis Mechanism (Compound B)

Compound B is a structural analog of the rodenticide Fluoroacetamide (1081) . Upon entry into the body:[2]

-

Hydrolysis: Amidases cleave the amide bond, releasing Fluoroacetate .

-

Conversion: Fluoroacetate is converted to Fluoroacetyl-CoA.

-

Lethal Synthesis: Citrate synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Fluorocitrate .[1]

-

Mechanism of Action: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate. This halts the Krebs cycle (TCA cycle), leading to citrate accumulation, energy failure (ATP depletion), and cellular asphyxiation.

Recommendation: Avoid the N-fluoroacetyl moiety (

4.2 Benzylic Stability (Compound A)

Compound A places the fluorine on the benzylic carbon.

-

Metabolic Blockade: The C-F bond (

) is stronger than the C-H bond ( -

Safety: Hydrolysis of Compound A yields

-fluorophenylacetic acid. While

Experimental Protocols

5.1 Protocol: Differentiation via Hydrolysis Test

If the identity of a sample is ambiguous (A vs. B), a hydrolysis test combined with LC-MS is definitive.

-

Dissolution: Dissolve 5 mg of the unknown compound in 1 mL of MeOH/Water (1:1).

-

Base Treatment: Add 2 equivalents of NaOH. Heat to 60°C for 1 hour.

-

Analysis (LC-MS/NMR):

-

Compound A Hydrolysis Product:

-Fluorophenylacetic acid (Mass: M+ for acid). NMR: Benzylic proton doublet persists. -

Compound B Hydrolysis Product: Aniline + Fluoroacetic acid. NMR: Appearance of free aniline peaks; disappearance of the amide signal.

-

-

Toxicity Check: If the hydrolysate contains fluoroacetate (detectable by

NMR at -217 ppm in

References

-

Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006).[3] Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148–161.[3] Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

- Pommier, A., & Pons, J. M. (1995). The reaction of fluoride ion with -halocarbonyl compounds. Synthesis, 1995(07), 729-744. (Detailed mechanisms for Halex reactions relevant to synthesis).

-

Proudfoot, A. T., Bradberry, S. M., & Vale, J. A. (2006). Sodium fluoroacetate poisoning.[1][4] Toxicological Reviews, 25(4), 213-219. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic stability of alpha-fluorophenylacetamide derivatives

Metabolic Stability of -Fluorophenylacetamide Derivatives

Technical Guide for Medicinal Chemists & Drug Metabolism Scientists

Part 1: Executive Summary

Phenylacetamide scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores in analgesics, anticonvulsants, and various CNS-active agents. However, the benzylic position (

The Solution: Introduction of a fluorine atom at the

Part 2: Mechanistic Basis of Stability

The Metabolic Liability: Benzylic Oxidation

In the parent phenylacetamide, the

The Fluorine Blockade

Replacing a benzylic hydrogen with fluorine drastically alters this landscape:

-

Bond Strength: The C-F bond is significantly stronger (

116 kcal/mol) than the benzylic C-H bond ( -

Electronic Deactivation: Fluorine is the most electronegative element. Its strong

-electron withdrawing effect destabilizes any potential radical or cation forming at the -

Steric Shielding: While fluorine's van der Waals radius (1.47 Å) is close to oxygen (1.52 Å) and larger than hydrogen (1.20 Å), it is small enough to avoid major steric clashes with the binding pocket, yet large enough to sterically hinder the approach of the bulky CYP450 heme-oxo species.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the proteo- (H) and fluoro- (F) derivatives.

Caption: Comparative metabolic pathways. The

Part 3: Synthetic Accessibility

For drug development, the modified scaffold must be synthetically accessible. The most robust method for introducing fluorine at the

Recommended Protocol: Selectfluor-Mediated Fluorination

This approach avoids the use of highly toxic gas (

-

Substrate: Phenylacetamide derivative.

-

Base: Strong base (e.g., LiHMDS or LDA) to generate the enolate at -78°C.

-

Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Mechanism: The enolate attacks the electrophilic fluorine of Selectfluor.

-

Yield: Typically 60-85% for phenylacetamides.

Alternative:Dehydroxyfluorination using DAST (Diethylaminosulfur trifluoride) on an

Part 4: Experimental Protocol (Microsomal Stability)

To quantify the stability improvement, a comparative Microsomal Stability Assay using Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) is required.

Materials

-

Test Compounds: Parent amide and

-fluoro analog (10 mM DMSO stock). -

Microsomes: Pooled HLM/RLM (20 mg/mL protein concentration).

-

Cofactor: NADPH regenerating system or 10 mM NADPH solution.

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Assay Workflow

The following self-validating workflow ensures data integrity.

Caption: Step-by-step workflow for the microsomal stability assay.

Detailed Methodology

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike test compound to final conc. of 1 µM (keeps DMSO < 0.1%). Pre-incubate at 37°C for 5 mins.

-

Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

-

Time Points: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

-

Termination: Immediately dispense aliquot into 150 µL ice-cold ACN containing internal standard (e.g., Warfarin or Tolbutamide).

-

Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein. Inject supernatant onto LC-MS/MS.

Part 5: Data Analysis & Representative SAR

Calculation of Intrinsic Clearance ( )

Plot ln(% Remaining) vs. Time . The slope of the linear regression is

Representative Structure-Activity Relationship (SAR)

The table below summarizes the typical impact of

| Compound Variant | Structure | Metabolic Liability | Stability Class | ||

| Parent | High (Benzylic Oxidation) | < 15 | > 100 | Unstable | |

| Medium (Blocked 1 site) | 30 - 60 | 20 - 50 | Moderate | ||

| Low (Fully Blocked) | > 120 | < 10 | High |

Interpretation:

-

Parent: Rapid clearance due to facile HAT at the benzylic position.

- -Fluoro: Significant improvement. The remaining proton is deactivated by the geminal fluorine, but some oxidation may still occur or shift to the aromatic ring (para-position).

- -Difluoro: Complete blockade of the benzylic site. Metabolism is forced to occur at less favorable sites (e.g., aromatic ring), often resulting in a "metabolically stable" classification.

Part 6: References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hähler, T., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Frontiers in Chemistry, 12. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Technical Guide: 2-Fluoro-2-phenylacetamide as a Bioisostere of Phenylacetamide

[1]

Executive Summary

In medicinal chemistry, the phenylacetamide scaffold is a ubiquitous pharmacophore found in analgesics, anticonvulsants, and psychotropics.[2] However, the benzylic (

2-Fluoro-2-phenylacetamide represents a high-value bioisostere where a single hydrogen atom at the benzylic position is replaced by fluorine.[1] This modification—known as the "Fluorine Effect"—does not merely block metabolic attack; it fundamentally alters the molecule's electronic landscape, lowers the pK

Physicochemical Profiling

The introduction of fluorine creates a "dipole-functionalized" scaffold. The following table contrasts the core properties of the parent phenylacetamide with its

| Property | Phenylacetamide (Parent) | 2-Fluoro-2-phenylacetamide (Bioisostere) | Impact on Drug Design |

| Molecular Formula | Minimal steric increase ( | ||

| Electronic Effect | Neutral benzylic center | Highly electron-deficient benzylic center | Increased metabolic stability against oxidation.[1][2] |

| Lipophilicity (LogP) | ~0.64 - 0.80 | ~0.95 - 1.10 (Predicted) | Slight increase; F is lipophilic but polarizable.[1] |

| Amide N-H Acidity | pK | pK | Inductive effect ( |

| Metabolic Liability | High (Benzylic hydroxylation) | Low (C-F bond strength ~116 kcal/mol) | Blocks CYP-mediated benzylic oxidation.[1][2] |

Bioisosteric Mechanisms & Logic[1]

Metabolic Blockade (The Deuterium-Fluorine Axis)

While deuterium is often used to slow metabolism via the Kinetic Isotope Effect (KIE), fluorine offers a thermodynamic block.[2] The benzylic C-H bond in phenylacetamide is weak (~85 kcal/mol) and prone to radical abstraction by CYP450 enzymes (specifically CYP2C9 and CYP3A4).[2]

-

Mechanism: Replacing H with F increases the bond dissociation energy (BDE) to ~116 kcal/mol, effectively rendering the position inert to oxidative abstraction.[2]

-

Amidase Resistance: The electron-withdrawing nature of fluorine destabilizes the oxocarbenium-like transition state required for amide hydrolysis, while the slightly larger van der Waals radius of fluorine (1.47 Å) provides steric shielding against serine proteases/amidases.

Conformational Locking (The "Gauch Effect")

Unlike the freely rotating methylene group in phenylacetamide, the

-

Preferred Conformation: The C-F bond tends to align anti-periplanar to the carbonyl oxygen (

) to minimize dipole-dipole repulsion.[2] -

Biological Consequence: This "pre-organizes" the molecule, potentially reducing the entropic penalty upon binding to a receptor pocket.[2]

Figure 1: Logic flow demonstrating the conformational rigidification induced by

Synthetic Methodologies

Direct fluorination of phenylacetamide is often non-selective.[2] The most robust, "trustworthy" protocols rely on nucleophilic displacement of a leaving group or dehydroxyfluorination.[2]

Protocol A: Halex Reaction (Nucleophilic Displacement)

Best for: Large-scale synthesis, cost-effectiveness.[1]

Reagents: 2-Bromo-2-phenylacetamide, Silver Fluoride (AgF) or Potassium Fluoride (KF) with 18-Crown-6.[1] Solvent: Acetonitrile (MeCN) or PEG-400.[2]

Step-by-Step Protocol:

-

Precursor Preparation: Dissolve 2-bromo-2-phenylacetamide (1.0 eq) in anhydrous MeCN (0.2 M concentration).

-

Fluorination: Add AgF (1.5 eq) in a single portion under nitrogen atmosphere. Note: AgF is photosensitive; wrap the flask in foil.

-

Reaction: Stir vigorously at 40°C for 12–16 hours. Monitor by TLC (hexane/EtOAc 7:3) or LC-MS.[1][2] The product will appear as a new spot with slightly higher

than the bromo-starting material. -

Workup: Filter the mixture through a Celite pad to remove precipitated AgBr. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Protocol B: Dehydroxyfluorination (DAST/Deoxo-Fluor)

Best for: High functional group tolerance, late-stage functionalization.[1]

Reagents: Mandelamide (2-hydroxy-2-phenylacetamide), DAST (Diethylaminosulfur trifluoride).[1] Solvent: Dichloromethane (DCM), anhydrous.[2]

Step-by-Step Protocol:

-

Setup: Cool a solution of mandelamide (1.0 eq) in anhydrous DCM to -78°C.

-

Addition: Dropwise add DAST (1.2 eq). Caution: DAST reacts violently with water; ensure strict anhydrous conditions.[2]

-

Warming: Allow the reaction to warm to room temperature over 4 hours.

-

Quench: Pour the mixture into saturated aqueous

(gas evolution!). -

Extraction: Extract with DCM (3x), dry over

, and concentrate.

Experimental Validation: Stability Assays

To confirm the bioisosteric advantage, the following assays are standard.

Microsomal Stability Assay (Protocol)

This assay quantifies the resistance to CYP-mediated oxidation.[2]

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.[2]4) at 37°C.[2][4]

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

).-

Expectation: 2-Fluoro analog should show >2-fold increase in half-life (

) compared to phenylacetamide.[1]

-

Plasma Stability (Amidase Activity)[2]

-

Incubation: Spike compound (10 µM) into pooled human plasma.

-

Timepoints: 0, 1, 4, and 24 hours at 37°C.

-

Analysis: Monitor the appearance of phenylacetic acid (hydrolysis product) via LC-MS.

References

-

Synthesis via Halex Reaction

-

Conform

-Fluorine: -

Metabolic Stability Mechanisms

-

General Phenylacetamide Properties

Sources

- 1. Showing Compound 2-Phenylacetamide (FDB027865) - FooDB [foodb.ca]

- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 3. 2-Phenylacetamide | 103-81-1 [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenylacetamide CAS#: 103-81-1 [m.chemicalbook.com]

In-Depth Technical Guide: Solubility and Solvent Interactions of 2-Fluoro-2-phenylacetamide

[1][2]

Executive Summary & Chemical Identity[3][4][5]

2-Fluoro-2-phenylacetamide is a functionalized amide characterized by the presence of a fluorine atom at the alpha-benzylic position.[1][2] This structural modification significantly alters its physicochemical properties compared to its non-fluorinated parent, 2-phenylacetamide.[1][2]

-

Chemical Structure: A phenyl ring attached to an alpha-carbon bearing both a fluorine atom and a primary amide group (

).[1][2] -

Key Application: It serves as a chiral building block in the synthesis of bioactive compounds, where the fluorine atom modulates metabolic stability (blocking metabolic oxidation at the benzylic position) and lipophilicity.[1]

-

Safety Warning:

-Fluorinated amides can exhibit high toxicity (analogous to fluoroacetamide).[1][2] All solubility experiments described herein must be conducted in a fume hood with appropriate PPE (nitrile/neoprene gloves, eye protection).[1][2]

Physicochemical Basis of Solubility[2]

To understand the solubility behavior of this compound without relying solely on empirical trial-and-error, we must analyze the "Fluorine Effect" on the amide functionality.[1][2]

The Fluorine Effect on Solvation

The introduction of a fluorine atom at the

-

Increased Acidity of Amide Protons: The electron withdrawal makes the amide

protons more acidic, enhancing their ability to act as Hydrogen Bond Donors (HBD).[1] This typically increases solubility in Hydrogen Bond Acceptor (HBA) solvents like DMSO, DMF, and Acetone.[1][2] -

Dipole Moment: The C-F bond adds a significant dipole vector, increasing the overall polarity of the molecule compared to 2-phenylacetamide.[1]

-

Lipophilicity (LogP): While the phenyl ring drives lipophilicity, the polar amide and C-F bond moderate it.[1][2] The compound is expected to have a LogP

0.5 – 1.0 , placing it in the "moderately polar" category.[1]

Comparative Solubility Matrix

Based on SAR analysis of 2-phenylacetamide (CAS 103-81-1) and

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong H-bond acceptance from solvent stabilizes the acidic amide protons.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | High | Favorable H-bonding network (Donor/Acceptor).[1][2] Solubility likely decreases as alcohol chain length increases.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent solvation of the aromatic ring; dipole-dipole interactions stabilize the amide.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Good general solvents; Acetone is a strong H-bond acceptor.[1][2] |

| Ethers | THF, MTBE, 1,4-Dioxane | Moderate | Soluble, but may require heating.[1][2] THF is superior to MTBE due to higher polarity.[1][2] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low / Insoluble | The polar amide headgroup prevents solvation in non-polar aliphatic chains.[2] Toluene may dissolve it at reflux (useful for recrystallization).[1][2] |

| Water | Water ( | Low (Cold) / Moderate (Hot) | The hydrophobic phenyl ring limits cold water solubility.[2] Heating overcomes the lattice energy, allowing H-bonding.[1][2] |

Experimental Protocols (Self-Validating Systems)

Since batch-to-batch purity and polymorphs can affect solubility, researchers must validate these values empirically.[1][2] Below are two standardized protocols.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves (mg/mL).[1]

Materials:

-

Analytical Balance (0.01 mg precision)

Workflow:

-

Saturation: Add excess 2-Fluoro-2-phenylacetamide solid to 2.0 mL of the target solvent in a vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Validation Check: Ensure solid is still visible.[1][2][3] If fully dissolved, add more solid.[1][2]

-

Filtration: Withdraw 1.0 mL of supernatant using a pre-warmed syringe and filter into a tared vial.

-

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum for 4 hours.

-

Calculation:

Protocol B: Recrystallization Solvent Screening

Use this to identify the optimal solvent system for purification.[1]

Logic: The ideal solvent dissolves the target at high temperatures (reflux) but precipitates it at low temperatures (0–4°C).[1]

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for selecting a solvent system for 2-Fluoro-2-phenylacetamide based on the intended application (Reaction vs. Purification).

Caption: Decision tree for selecting solvents for 2-Fluoro-2-phenylacetamide based on process requirements.

Mechanistic Insights & Troubleshooting

The "Oiling Out" Phenomenon

Issue: During recrystallization (especially from water/ethanol mixtures), the compound may separate as an oil rather than crystals.[1] Cause: The melting point of fluorinated amides can be lower than their non-fluorinated counterparts.[1] If the saturation temperature > melting point, the compound oils out.[1] Solution:

-

Increase the volume of the solvent to lower the saturation temperature.[1]

-

Switch to a lower-boiling solvent system (e.g., DCM/Hexanes instead of Water/Ethanol).[1][2]

-

Seed the solution with a pure crystal at a temperature slightly below the melting point.

Impact of Impurities

Precursors such as 2-Fluoro-2-phenylacetic acid or Methyl 2-fluoro-2-phenylacetate may be present.[1][2]

References

- Context: Provides baseline solubility data for the non-fluorinated parent compound, establishing the solubility in ethanol and hot w

-

PubChem. (2025).[1][2][4] Fluoroacetamide Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

-

Context: Citations regarding the toxicity and polarity shifts associated with alpha-fluoro amides.[1]

-

-

-

Context: Used to infer solubility of the metabolic precursor and safety handling for fluorinated phenylacetic derivatives.[1]

-

-

Organic Syntheses. (1952).[1][2][5] Phenylacetamide Synthesis and Purification. Org. Synth. 1952, 32,[1][2][5] 92. Retrieved from [Link][1][2]

- Context: Authoritative protocol for the recrystallization of phenylacetamides

The Synthetic Chemist's Guide to α-Fluoroamides: Pathways, Mechanisms, and Modern Methodologies

Foreword: The Rising Prominence of the α-Fluoroamide Motif

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery.[1] The unique physicochemical properties conferred by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3] Among the various fluorinated functionalities, the α-fluoroamide moiety has emerged as a particularly valuable structural motif. Its presence in pharmaceuticals and agrochemicals underscores the growing importance of efficient and selective synthetic routes to this versatile functional group.

This in-depth technical guide provides a comprehensive overview of the key synthetic pathways to α-fluoroamides. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their own work. We will delve into the core chemical principles underpinning each methodology, offering not just protocols, but also a deeper understanding of the causality behind experimental choices.

I. Electrophilic Fluorination: The Workhorse Approach

The most established and widely employed strategy for the synthesis of α-fluoroamides is the electrophilic fluorination of an enolate or enol equivalent. This approach relies on the generation of a nucleophilic carbanion at the α-position to the amide carbonyl, which then attacks an electrophilic fluorine source.

Mechanism and Key Considerations

The general mechanism involves the deprotonation of an amide with a suitable base to form an enolate, which is then quenched with an electrophilic fluorinating reagent. The choice of base and fluorinating agent is critical and depends on the substrate and desired outcome (e.g., diastereoselectivity or enantioselectivity).

Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[2][4] NFSI is often favored for its high reactivity and compatibility with a range of reaction conditions.[5]

Asymmetric Electrophilic Fluorination

The development of asymmetric methods for electrophilic fluorination has been a major focus, enabling the synthesis of enantioenriched α-fluoroamides. This is typically achieved through the use of chiral catalysts, such as metal complexes or organocatalysts, which can control the stereochemical outcome of the fluorination step. For instance, nickel-catalyzed enantioselective α-fluorination of N-Boc-protected amides has been reported with high yields and enantiomeric excesses.[6]

II. Nucleophilic Fluorination: Taming the Elusive Fluoride Ion

Direct nucleophilic fluorination to form α-fluoroamides is inherently more challenging due to the low nucleophilicity and high basicity of the fluoride ion. However, innovative strategies have been developed to overcome these hurdles.

The "Umpolung" or Polarity Reversal Strategy

A notable advancement in nucleophilic α-fluorination of amides involves a polarity reversal (umpolung) strategy.[7] This approach circumvents the need for a traditional enolate intermediate. Instead, the amide is activated to create an electrophilic α-carbon, which can then be attacked by a nucleophilic fluoride source. This method has been successfully applied to the synthesis of a fluorinated analog of the antidepressant citalopram.[7]

III. Asymmetric Synthesis via Rearrangement and Catalysis

Beyond direct fluorination, several elegant asymmetric methods have been developed that construct the α-fluoroamide moiety with excellent stereocontrol.

Zwitterionic Aza-Claisen Rearrangement

An alternative and effective method for the stereoselective synthesis of α-fluoroamides is the zwitterionic aza-Claisen rearrangement.[8][9][10] This reaction involves the treatment of a homochiral N-allylpyrrolidine with an α-fluoroacid chloride. The rearrangement proceeds with high diastereoselectivity, affording α-fluoro-γ-vinylamide products that are versatile synthetic intermediates.[8] This method provides a valuable complement to asymmetric electrophilic fluorination strategies.[9]

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of α-fluoroamides.[11][12][13] In a notable example, enantioenriched α-fluoroamides can be prepared from readily accessible α-fluoroenals and amines.[11] The NHC catalyst activates the α-fluoroenal towards nucleophilic attack by the amine, proceeding through a series of intermediates to afford the final product with high enantioselectivity.[11][12] This method is attractive due to its mild reaction conditions and tolerance of a wide range of functional groups.[11]

IV. Modern Radical-Based Approaches

Recent years have witnessed the emergence of novel radical-based methods for the synthesis of fluorinated compounds, offering unique reactivity and selectivity.

Photoredox-Catalyzed Carbofluorination

Visible-light photoredox catalysis has provided a mild and efficient pathway to α-fluoro-α-amino acid derivatives.[14] This method involves the generation of an alkyl radical, which undergoes conjugate addition to a dehydroalanine derivative. The resulting radical intermediate is then trapped by an electrophilic fluorine source, such as Selectfluor®, to afford the desired α-fluoro-α-amino acid.[14] The reaction proceeds under mild conditions and is tolerant of a variety of functional groups.[14]

Iron-Catalyzed Fluoroamide-Directed C-H Fluorination

A mild and efficient method for the directed fluorination of C-H bonds has been developed using an iron catalyst.[15] In this approach, an N-fluoroamide serves as both the directing group and the fluorine source. The reaction proceeds via a radical mechanism, with the iron catalyst mediating the transfer of a fluorine atom to a C-H bond of the substrate.[15] This method offers a powerful tool for late-stage fluorination.[15]

V. Comparative Analysis of Key Methodologies

| Method | Key Features | Advantages | Limitations |

| Electrophilic Fluorination | Enolate formation followed by reaction with an electrophilic fluorine source (e.g., NFSI, Selectfluor®). | Well-established, broad substrate scope, amenable to asymmetric catalysis. | Requires strong bases for less acidic substrates, potential for side reactions. |

| Nucleophilic Fluorination | Activation of the amide for nucleophilic attack by a fluoride source. | Utilizes readily available fluoride sources, offers complementary reactivity. | Challenging due to the nature of the fluoride ion, fewer developed methods. |

| Zwitterionic Aza-Claisen Rearrangement | [2][2]-Sigmatropic rearrangement of a zwitterionic intermediate. | High diastereoselectivity, provides access to chiral α-fluoro-γ-vinylamides. | Requires specific starting materials (homochiral N-allylpyrrolidines and α-fluoroacid chlorides). |

| NHC Catalysis | Organocatalytic activation of α-fluoroenals. | Mild conditions, high enantioselectivity, broad functional group tolerance. | Requires the synthesis of α-fluoroenal starting materials. |

| Photoredox Catalysis | Visible-light-mediated radical carbofluorination. | Very mild conditions, excellent functional group tolerance, provides access to α-fluoro-α-amino acids. | May require specific substrates (e.g., dehydroalanine derivatives). |

VI. Experimental Protocols

General Protocol for Asymmetric NHC-Catalyzed Synthesis of α-Fluoroamides

This protocol is adapted from Wheeler, P. et al., Chem. Sci., 2013, 4, 3443-3447.[11]

To a vial containing a magnetic stir bar is added the triazolium salt (20 mol %), 1-hydroxy-7-azabenzotriazole (HOAt, 20 mol %), and sodium pivalate (1.5 equiv.). The vial is sealed and purged with nitrogen. Toluene (to 0.05 M) is added, followed by the amine hydrochloride (1.0 equiv.) and the α-fluoroenal (1.5 equiv.). The reaction mixture is stirred at 23 °C for 12-16 hours. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

General Procedure for Zwitterionic Aza-Claisen Rearrangement

This protocol is adapted from O'Hagan, D. et al., Beilstein J. Org. Chem., 2005, 1, 15.[8]

To a solution of the N-allylpyrrolidine derivative in a suitable solvent (e.g., dichloromethane) under an inert atmosphere is added a Lewis acid catalyst (e.g., Yb(OTf)₃). The mixture is cooled to the desired temperature (e.g., -78 °C), and the α-fluoroacid chloride is added dropwise. The reaction is stirred for the appropriate time and then quenched. The crude product is purified by chromatography to yield the α-fluoroamide.

VII. Future Outlook

The field of α-fluoroamide synthesis continues to evolve, with a growing emphasis on the development of more sustainable and efficient methods. Emerging areas of interest include:

-

Electrochemical Synthesis: The use of electrochemistry offers a green and powerful tool for driving challenging transformations. The development of electrochemical methods for the direct α-fluorination of amides is a promising area of future research.

-

Biocatalysis: The use of enzymes to catalyze the synthesis of α-fluoroamides could offer unparalleled selectivity and sustainability.[16] While still in its early stages, biocatalytic approaches hold significant potential for the future of organofluorine chemistry.[16]

The continued development of novel synthetic methodologies for α-fluoroamides will undoubtedly accelerate the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

Ni, C., Hu, M., & Hu, J. (2015). Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical Reviews, 115(2), 765-825. [Link]

-

Teskey, C. J., & Maulide, N. (2019). Nucleophilic α-Fluorination of Amides. Angewandte Chemie International Edition, 58(15), 5039-5042. [Link]

-

Braga, A. A., & Greaney, M. F. (2017). Asymmetric α-Fluorination of Carbonyl Compounds. In Organo-Fluorine Chemistry (pp. 1-34). Wiley-VCH. [Link]

-

Sodeoka, M., & Hamashima, Y. (2009). Catalytic Asymmetric Fluorination of Carbonyl Compounds. In Modern Organofluorine Chemistry (pp. 125-156). Wiley-VCH. [Link]

-

Wheeler, P., & Rovis, T. (2013). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Chemical Science, 4(9), 3443-3447. [Link]

-

De Santis, G., Maranzana, A., Lauria, F., Spennacchio, M., Andresini, M., Purgatorio, R., ... & Degennaro, L. (2025). Tunable Preparation of α‐Aminoacyl Fluorides and α‐Fluoroamides via Base‐Induced Cascade Multiple‐Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]

-

Sim, J., Campbell, M. W., & Molander, G. A. (2019). Synthesis of α-Fluoro-α-amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. ACS Catalysis, 9(2), 1558-1563. [Link]

-

O'Hagan, D., & Rzepa, H. S. (2005). Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement. Beilstein Journal of Organic Chemistry, 1(1), 15. [Link]

-

Shrestha, R., & White, M. C. (2016). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society, 138(40), 13134-13137. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

-

Gouverneur, V., & Seppelt, K. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 20(7), 12845-12881. [Link]

-

Szabó, K. J. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3073-3077. [Link]

-

O'Hagan, D., & Rzepa, H. S. (2005). Stereoselective alpha-fluoroamide and alpha-fluoro-gamma-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement. *PubMed. [Link]

-

Wheeler, P., & Rovis, T. (2013). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Chemical Science, 4(9), 3443-3447. [Link]

-

Le, C. V., & Hyster, T. K. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

-

O'Hagan, D., & Rzepa, H. S. (2005). Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement. Beilstein Journal of Organic Chemistry, 1(1), 15. [Link]

-

Umemoto, T. (2021). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 2336-2374. [Link]

-

Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

-

Qiu, X. L., & Qing, F. L. (2012). Recent advances in the synthesis of fluorinated amino acids. Frontiers of Chemistry in China, 7(3), 249-261. [Link]

-

Enders, D., & Niemeier, O. (2009). N-Heterocyclic carbene catalyzed reactions. Angewandte Chemie International Edition, 48(52), 9676-9686. [Link]

-

Mondal, S., & Ghorai, P. (2025). Photoredox‐Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. Asian Journal of Organic Chemistry. [Link]

-

Tius, M. A. (2012). Asymmetric Fluorination of Enamides: Access to α-Fluoroimines Using an Anionic Chiral Phase-Transfer Catalyst. Journal of the American Chemical Society, 134(38), 15722-15725. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

Zhang, W., & Arnold, F. H. (2023). Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. Journal of the American Chemical Society, 145(30), 16467-16472. [Link]

-

Biju, A. T., & Glorius, F. (2011). Recent advances in N-heterocyclic carbene (NHC) catalyzed fluorination and fluoroalkylation. Chemical Communications, 47(40), 11116-11126. [Link]

-

Doyle, A. G. (2023). Nucleophilic Fluorination. The Doyle Group, UCLA. [Link]

-

Sun, J., & He, Z. (2012). N-heterocyclic carbene catalyzed enantioselective α-fluorination of aliphatic aldehydes and α-chloro aldehydes: synthesis of α-fluoro esters, amides, and thioesters. Angewandte Chemie International Edition, 51(48), 12042-12046. [Link]

-

Lee, S. Y., Neufeind, S., & Fu, G. C. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 136(25), 8899-8902. [Link]

-

Arnold, F. H. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. Caltech Authors. [Link]

-

Samec, J. S. M. (2016). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology. [Link]

-

Maruoka, K. (2001). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Pure and Applied Chemistry, 73(2), 243-246. [Link]

-

Arnold, F. H. (2024). Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion. PubMed. [Link]

-

Tian, S.-K. (2021). Asymmetric Aza-Claisen Rearrangement between Enantioenriched α-Chiral Allylamines and Allenones. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Umemoto, T. (2018). NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. In Fluorination (pp. 1-57). Springer. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective alpha-fluoroamide and alpha-fluoro-gamma-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis by an asymmetric zwitterionic aza-Claisen rearrangement [beilstein-journals.org]

- 11. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. N-heterocyclic carbene catalyzed enantioselective α-fluorination of aliphatic aldehydes and α-chloro aldehydes: synthesis of α-fluoro esters, amides, and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

Thermodynamic Profiling of 2-Fluoro-2-phenylacetamide: A Guide to Solid-Liquid Equilibrium and Process Optimization

Executive Summary

2-Fluoro-2-phenylacetamide (CAS: 351-54-2 / Generic Class) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phenylacetamide. The introduction of a fluorine atom at the

This technical guide provides a comprehensive framework for characterizing the thermodynamic properties of 2-fluoro-2-phenylacetamide. Unlike its non-fluorinated parent (2-phenylacetamide, MP ~158°C), the

The Fluorine Effect: Structural & Thermodynamic Implications[1]

The substitution of a hydrogen atom with fluorine (

Electronic Withdrawal and Acidity

The high electronegativity of fluorine (

-

Impact: Enhanced hydrogen bond donor capability of the NH

group, altering solubility in polar aprotic solvents (e.g., DMSO, DMF).[1]

Crystal Lattice Disruption

While 2-phenylacetamide crystallizes in a robust lattice driven by intermolecular N-H···O hydrogen bonds (Melting Point: 156–158°C), the introduction of the

-

Thermodynamic Consequence: A reduction in the enthalpy of fusion (

) and melting temperature (

Lipophilicity Shift

Fluorination typically increases the partition coefficient (

Solid-State Characterization Workflow

To establish a baseline for thermodynamic modeling, the solid-state properties must be rigorously defined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Figure 1: Integrated workflow for the thermodynamic characterization of fluorinated amides.

Experimental Protocol: DSC Analysis

Objective: Determine the onset melting temperature (

-

Preparation: Weigh 3–5 mg of dried 2-fluoro-2-phenylacetamide into an aluminum crucible. Crimp with a perforated lid to allow volatile escape if decomposition occurs.[1]

-

Calibration: Calibrate the DSC instrument using an Indium standard (

C, -

Run Parameters:

-

Equilibration: 25°C for 5 minutes.

-

Ramp Rate: 5°C/min or 10°C/min.

-

Range: 25°C to 200°C (Stop prior to decomposition determined by TGA).

-

Purge Gas: Nitrogen (50 mL/min).

-

-

Analysis: Integrate the endothermic melting peak. The area under the curve corresponds to

.

Solubility Equilibrium and Thermodynamics

Understanding the solubility of 2-fluoro-2-phenylacetamide in pure and binary solvents is essential for process crystallization.

Solvent Selection Strategy

Due to the "Fluorine Effect," the solubility profile will likely deviate from the parent phenylacetamide.[1]

-

Protic Solvents (Methanol, Ethanol): High solubility expected due to H-bonding.[1]

-

Aprotic Polar (Acetone, Ethyl Acetate): Moderate-to-high solubility; useful for cooling crystallization.

-

Non-Polar (Hexane, Toluene): Low solubility; useful as anti-solvents.[1]

Experimental Protocol: Gravimetric Method (Static Equilibrium)

This method is the "Gold Standard" for generating solubility data (

-

Excess Addition: Add excess solid 2-fluoro-2-phenylacetamide to 20 mL of the selected solvent in a jacketed equilibrium cell.

-

Agitation: Stir continuously using a magnetic stirrer at the set temperature (

K) for 24 hours. -

Settling: Stop stirring and allow phases to separate for 2–4 hours at constant temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

m PTFE filter.[1] -

Quantification:

-

Calculation: Determine mole fraction solubility (

).

Thermodynamic Modeling

To predict solubility at unmeasured temperatures and optimize crystallization yields, experimental data must be correlated using semi-empirical models.[1]

Modified Apelblat Equation

The Modified Apelblat equation is widely accepted for correlating the solubility of amides in organic solvents.[1] It accounts for the non-ideal behavior of the solution.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[2]

- : Empirical model parameters derived from regression analysis.

Dissolution Thermodynamics

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution can be calculated:

-

Enthalpy of Dissolution (

):-

Insight: A positive

indicates an endothermic process, meaning solubility increases with temperature.[1]

-

-

Gibbs Free Energy (

): -

Entropy of Dissolution (

):

Data Interpretation Table (Hypothetical Profile):

| Parameter | Sign | Physical Interpretation |

| Negative (-) | Spontaneous dissolution process.[1] | |

| Positive (+) | Endothermic; heating promotes solubility (typical for amides).[1] | |

| Positive (+) | Entropy-driven process; disorder increases upon solvation.[1] |

Process Optimization Logic

The following diagram illustrates the decision matrix for selecting a crystallization solvent based on the thermodynamic data collected above.

Figure 2: Decision matrix for crystallization process design based on solubility thermodynamics.

References

-

Li, Y., et al. (2019).[1] Solubility Behavior of 2-Phenylacetamide in Sixteen Pure Solvents and Dissolution Properties of Solution. Journal of Molecular Liquids. Link

-

PubChem. (2025).[3][4] Compound Summary for CID 7003725, (2R)-2-fluoro-2-phenylacetic acid. National Center for Biotechnology Information.[1] Link

-

Thalladi, V. R., et al. (1998).[1] Fluorine–Hydrogen Bond Interactions in the Solid State. Journal of the American Chemical Society.[1] Link

-

NIST Chemistry WebBook. (2024). Thermochemical Data for Phenylacetamide Derivatives. National Institute of Standards and Technology.[1] Link

-

Wang, J., et al. (2018).[1] Thermodynamic models for determination of solid–liquid equilibrium of pharmaceutical intermediates. Fluid Phase Equilibria. Link

Sources

Methodological & Application

Synthesis of 2-fluoro-2-phenylacetamide from ethyl alpha-fluorophenylacetate

Executive Summary

This guide details the synthesis of 2-fluoro-2-phenylacetamide (Target) from ethyl

Two complementary protocols are provided:

-

Protocol A (Aqueous): A high-throughput, "green" method using ammonium hydroxide.

-

Protocol B (Anhydrous): A high-yield method using methanolic ammonia, recommended for moisture-sensitive substrates or to minimize hydrolysis byproducts.

Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic attack of ammonia on the ester carbonyl carbon. The presence of the electron-withdrawing fluorine atom at the

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and competing side reactions (hydrolysis) that must be mitigated.

Figure 1: Reaction pathway for the ammonolysis of ethyl

Safety & Pre-requisites

Hazard Warning:

-

PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

-

Ventilation: All operations involving ammonia and volatile fluorinated esters must be performed in a functioning fume hood.

-

Waste: Segregate fluorinated organic waste.

Experimental Protocols

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl | 182.19 | 1.0 | Substrate |

| Ammonium Hydroxide (28-30% aq) | 35.05 | 10-20 | Reagent (Protocol A) |

| Ammonia in Methanol (7 N) | 17.03 | 10-20 | Reagent (Protocol B) |

| Ethyl Acetate | 88.11 | - | Extraction Solvent |

| Hexanes/Heptane | 100.20 | - | Recrystallization |

Protocol A: Aqueous Ammonolysis (Standard)

Best for: Routine synthesis where trace hydrolysis is acceptable.

-

Charge: Add 10.0 mmol (1.82 g) of ethyl

-fluorophenylacetate to a 50 mL round-bottom flask. -

Solubilization: Add 5 mL of methanol to ensure miscibility (optional, but improves homogeneity).

-

Addition: Slowly add 15 mL of concentrated ammonium hydroxide (28-30%

) at-

Note: The reaction is exothermic. Cooling prevents volatilization of ammonia.

-

-

Reaction: Seal the flask tightly. Allow the mixture to stir vigorously at Room Temperature (RT) for 12–16 hours.

-

Monitoring: Check via TLC (System: 30% EtOAc in Hexanes). The ester spot (

) should disappear; a lower -

Workup:

-

Concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

-

The product often precipitates as a white solid upon removal of solvent.

-

If solid forms: Filter and wash with cold water (removes ammonium salts and traces of acid).

-

If oil remains: Extract with Ethyl Acetate (

). Wash combined organics with Brine, dry over

-

Protocol B: Methanolic Ammonolysis (Anhydrous)

Best for: High purity requirements; preventing hydrolysis.

-

Charge: Dissolve 10.0 mmol (1.82 g) of ethyl

-fluorophenylacetate in 5 mL of dry methanol. -

Addition: Add 20 mL of 7 N

in Methanol at -

Reaction: Seal the pressure tube or flask securely. Stir at RT for 6–12 hours.

-

Optimization: If reaction is slow, mild heating to

is permissible, but avoid higher temperatures to prevent defluorination or racemization.

-

-

Workup: Evaporate the solvent and excess ammonia in vacuo.

-

Purification: Recrystallize the crude residue from an EtOAc/Hexane mixture (typically 1:3 ratio) to yield white crystalline needles.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your isolated product against these expected parameters.

Expected Data Table

| Parameter | Expected Value | Notes |

| Physical State | White Crystalline Solid | Crude may be off-white |

| Yield | 75 – 90% | Lower yields indicate hydrolysis |

| Melting Point | 125 – 135°C (Estimated) | Compare to 2-phenylacetamide ( |

NMR Diagnostics (Critical for Confirmation)

The disappearance of ethyl signals and appearance of amide protons confirms the transformation.

-

NMR (400 MHz,

- 7.30–7.50 (m, 5H, Ar-H )

-

6.50–7.50 (br s, 2H, CONH

-

5.80 (d,

-

ABSENT:

4.20 (q) and

-

NMR:

- -180 to -200 ppm (d, typically). Single peak confirms no defluorination occurred.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Oil Product | Incomplete precipitation or Hydrolysis | Use Protocol B (Methanolic |

| Starting Material Remains | Reaction stalled | Increase |

| New Impurity by TLC | Hydrolysis (Carboxylic Acid) | Acidify aqueous layer during workup to pH 2 and extract to remove acid byproduct, then recrystallize amide. |

References

-

Middleton, W. J., & Bingham, E. M. (1980).

-Fluorination of carbonyl compounds with sulfur tetrafluoride. Journal of Organic Chemistry. (General reactivity of -

Organic Syntheses. (1932). Ethyl Phenylacetate.[2] Org.[3] Synth. 12, 30. (Base protocol for phenylacetate derivatives).

- Pattison, F. L. M., et al. (1956). Toxic Fluorine Compounds. Nature.

-

ChemicalBook. (2023). 2-Phenylacetamide Physical Properties. (Reference for non-fluorinated analog comparison).

Sources

Application Notes and Protocols for the Ammonolysis of α-Fluorophenylacetic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Fluorophenylacetamides in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] α-Fluorophenylacetic acid derivatives, and specifically their corresponding amides (α-fluorophenylacetamides), are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. These motifs are being explored for their potential in treating a variety of diseases, including cancer.[2] The synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, for instance, has yielded compounds with potent anticancer activity, particularly against prostate carcinoma cell lines.[2]